molecular formula C16H17N5O3 B12137212 [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide

[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide

Cat. No.: B12137212
M. Wt: 327.34 g/mol
InChI Key: DUDWJZFNEXGVHW-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused pyridino-pyrimidine derivatives characterized by a complex bicyclic core structure. The molecule features a 2-hydroxyethyl substituent at the N(1) position and a methyl group on the carboxamide moiety.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

7-(2-hydroxyethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C16H17N5O3/c1-9-4-3-5-21-13(9)19-14-11(16(21)24)8-10(15(23)18-2)12(17)20(14)6-7-22/h3-5,8,17,22H,6-7H2,1-2H3,(H,18,23)

InChI Key

DUDWJZFNEXGVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCO)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism of action for [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in their N-substituents and aromatic side chains. Key comparisons include:

Compound Substituents Key Features
[Target Compound] N(1): 2-hydroxyethyl; Carboxamide: N-methyl Enhanced hydrophilicity due to -OH group; moderate steric bulk
N-[2-(3,4-Dimethoxyphenyl)ethyl]-...-1-propyl...carboxamide () N(1): Propyl; Side chain: 3,4-dimethoxyphenethyl Lipophilic due to aryl groups; potential for π-π stacking in binding sites
N-(2-Furylmethyl)-...-1-[2-(4-methoxyphenyl)ethyl]...carboxamide () N(1): 4-Methoxyphenethyl; Carboxamide: Furylmethyl Electron-rich furan ring may enhance aromatic interactions
1-Ethyl-...-N-phenethyl...carboxamide () N(1): Ethyl; Carboxamide: Phenethyl High lipophilicity; phenethyl group may improve membrane permeability

Physicochemical Properties

  • Solubility : The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs with aryl or alkyl chains (e.g., ), which rely on lipophilic substituents .
  • Melting Points: While direct data for the target compound is absent, analogs with polar groups (e.g., : 243–245°C for a cyano/nitrophenyl derivative) suggest higher melting points than nonpolar variants .

Spectral Characterization

  • NMR : The target compound’s 2-hydroxyethyl group would produce distinct $^1$H-NMR signals (e.g., -CH$_2$OH at ~3.5–4.0 ppm, exchangeable -OH proton). This contrasts with methoxy (δ ~3.8 ppm) or furan (δ ~6.3–7.4 ppm) signals in analogs .
  • IR : A strong carbonyl stretch (~1650–1700 cm$^{-1}$) for the 5-oxo group is expected, consistent with analogs in –6 .

Biological Activity

The compound [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide is a complex molecular structure with potential biological activities. This article aims to summarize its biological properties, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR) based on existing research findings.

Chemical Structure

The compound features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of the hydroxyethyl and N-methylcarboxamide groups may enhance its solubility and bioavailability.

Cytotoxicity

Research has indicated that derivatives of dihydropyridine structures exhibit varying degrees of cytotoxic activity against different cancer cell lines. In particular:

  • Cytotoxic Effects : Studies have shown that related compounds demonstrate significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia). For instance, certain derivatives exhibited IC50 values ranging from 17.4 µM to 29.7 µM against these cell lines .
CompoundCell LineIC50 (µM)
7aMOLT-417.4 ± 2.0
7dMCF-728.5 ± 3.5
7aLS18029.7 ± 4.7

The mechanism by which this compound exerts its biological effects may involve:

  • Calcium Channel Blockade : Dihydropyridine derivatives are known to act as calcium channel blockers, which can lead to vasorelaxation and reduced cellular proliferation in cancer cells .
  • Topoisomerase Inhibition : Some studies suggest that compounds with similar structures can inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, thereby inducing apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The activity of dihydropyridine derivatives is highly dependent on their structural modifications:

  • Substitution Patterns : The introduction of specific substituents at positions 3 and 5 of the dihydropyridine ring significantly influences potency. For example, ortho and meta-disubstituted aryl derivatives showed enhanced activity compared to monosubstituted compounds .
  • Functional Groups : The presence of hydrophobic groups or electron-withdrawing groups can increase lipophilicity, enhancing membrane permeability and subsequent biological activity.

Case Studies

Several case studies illustrate the effectiveness of dihydropyridine derivatives in clinical settings:

  • Combination Therapy : A study highlighted that certain dihydropyridine derivatives could potentiate the effects of established chemotherapeutics like doxorubicin in resistant cancer cell lines . This suggests a potential role in combination therapies for enhanced efficacy.

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